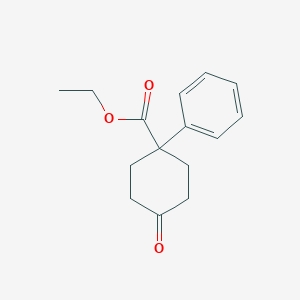

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

説明

The exact mass of the compound Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-oxo-1-phenylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-1-phenylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-oxo-1-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-14(17)15(10-8-13(16)9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBVWVIZANWJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327146 | |

| Record name | Ethyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108299-25-8 | |

| Record name | Ethyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate CAS number and physical properties

An in-depth technical analysis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate , focusing on its structural properties, synthetic methodology, and applications as a versatile building block in drug discovery.

Executive Summary

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS: 108299-25-8) is a highly versatile carbocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a unique 1,4-disubstituted cyclohexane framework with orthogonal reactive sites—a ketone and an ester—it serves as a critical precursor for spiro-chromanones, azepanes, and conformationally restricted pharmacophores. This whitepaper provides a comprehensive analysis of its physicochemical properties, a field-proven synthetic methodology, and its downstream applications in modern drug discovery.

Physicochemical Profiling

Accurate physicochemical data is paramount for predicting pharmacokinetic behavior, calculating reaction stoichiometry, and optimizing purification conditions. The following table summarizes the core properties of the compound, corroborated by structural databases[1],[2].

| Property | Value |

| Chemical Name | Ethyl 4-oxo-1-phenylcyclohexane-1-carboxylate |

| CAS Number | 108299-25-8 |

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.30 g/mol |

| Monoisotopic Mass | 246.1256 Da |

| Predicted LogP | 2.1 |

| Topological Polar Surface Area (TPSA) | ~43.3 Ų |

| SMILES | CCOC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 |

(Data sourced and verified via 2[2] and1[1])

Mechanistic Synthesis Workflow

The construction of the 4-oxocyclohexane ring bearing a quaternary stereocenter at C1 requires a highly controlled annulation strategy. The most robust and scalable approach is a three-step sequence: a double Michael addition, a Dieckmann cyclization, and a selective Krapcho decarboxylation.

Causality in Reaction Design: Standard base-catalyzed annulations often suffer from competing retro-Michael reactions. By utilizing sodium ethoxide (NaOEt) in ethanol, the thermodynamic enolate of ethyl phenylacetate efficiently undergoes a double conjugate addition with two equivalents of ethyl acrylate. The subsequent Dieckmann cyclization forms the six-membered ring, yielding a β -keto ester intermediate. Crucially, to remove the redundant ester group without hydrolyzing the sterically hindered C1 ester, a Krapcho decarboxylation (NaCl, wet DMSO, 160 °C) is employed. The chloride ion acts as a nucleophile to attack the ethyl group of the activated β -keto ester, facilitating decarboxylation while preserving the C1 ester integrity.

Synthetic workflow of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate via Michael-Dieckmann sequence.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating analytical checkpoints at every stage of the workflow.

Step 1: Double Michael Addition

-

Procedure: To a stirred solution of NaOEt (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl phenylacetate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation. Slowly add ethyl acrylate (2.2 eq) over 1 hour.

-

Causality: Slow addition of the electrophile prevents unwanted runaway polymerization of ethyl acrylate.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should indicate the disappearance of the starting material and the formation of a higher Rf spot corresponding to the triester.

Step 2: Dieckmann Cyclization

-

Procedure: Concentrate the crude triester, dissolve in anhydrous toluene, and add NaOEt (1.2 eq). Reflux the mixture for 12 hours.

-

Causality: Toluene allows for a higher reflux temperature compared to ethanol, providing the necessary activation energy to drive the thermodynamic cyclization.

-

Validation Checkpoint: Quench a small aliquot and analyze via LC-MS. The mass spectrum must show the [M+H]+ peak of the cyclized β -keto ester.

Step 3: Krapcho Decarboxylation

-

Procedure: Dissolve the crude β -keto ester in DMSO. Add NaCl (2.0 eq) and H2O (2.0 eq). Heat the mixture to 160 °C for 4-6 hours.

-

Causality: The high temperature and nucleophilic chloride are strictly required to cleave the alkyl-oxygen bond of the ester, releasing CO2 gas.

-

Validation Checkpoint: Monitor CO2 evolution (bubbling). Final structural confirmation via 1H NMR: verify the disappearance of the β -keto ester ethyl protons and the appearance of a symmetric AA'BB' splitting pattern for the cyclohexane ring protons, alongside the intact C1 ethyl ester signals.

Applications in Drug Discovery

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is a privileged scaffold. Its orthogonal functional groups allow for divergent synthesis into complex target molecules:

-

Spiro-Chromanones: The C4 ketone is an ideal electrophile for spiro-annulation. Condensation with substituted phenols or salicylic acid derivatives yields spiro-chromanones, which are actively utilized in the synthesis of novel antimicrobial and anticancer agents (3[3]).

-

Azepane Derivatives: Through a Beckmann rearrangement of the corresponding oxime, the cyclohexane ring can be expanded to a 7-membered azepane ring (e.g., ethyl 7-oxo-4-phenylazepane-4-carboxylate), generating novel CNS-active pharmacophores (4[4]).

-

Carbocyclic Opioid Analogs: Reductive amination of the ketone provides carbocyclic analogs of pethidine (meperidine), allowing researchers to probe the structure-activity relationship (SAR) of opioid receptors without the metabolic liability of a basic piperidine nitrogen.

Downstream derivatization pathways for drug discovery applications.

Conclusion

The strategic utility of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate lies in its dual reactivity and conformational rigidity. By mastering its synthesis through controlled thermodynamic cyclizations and selective decarboxylations, researchers can bypass complex linear syntheses and rapidly unlock a vast chemical space for novel therapeutics.

References

-

BLD Pharm. "108299-25-8 | Ethyl 4-oxo-1-phenylcyclohexanecarboxylate Information." BLD Pharm Database. 1

-

PubChemLite. "Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (C15H18O3) - Structural Information and Predicted Properties." Université du Luxembourg. 2

-

AiFChem. "Spiro-chromanone Synthesis - Product Catalog." AiFChem. 3

-

Guidechem. "Ethyl 7-oxo-4-phenylazepane-4-carboxylate 7512-08-5 Synthesis Route." Guidechem Database. 4

Sources

An In-depth Technical Guide to Ethyl 4-oxo-1-phenylcyclohexanecarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: April 5, 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate, a key intermediate in organic synthesis with significant potential in medicinal chemistry and drug development. This document delves into its fundamental physicochemical properties, including a detailed analysis of its molecular weight and boiling point. A proposed synthetic pathway via Dieckmann condensation is presented with a step-by-step experimental protocol. Furthermore, this guide outlines established analytical and purification methodologies tailored for this class of compounds. Finally, the potential applications of this molecule and its derivatives in the synthesis of novel therapeutic agents are explored, offering valuable insights for researchers in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate.

Molecular Structure and Weight

The structure of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate, with the chemical formula C₁₅H₁₈O₃, is characterized by a central cyclohexanone ring substituted with a phenyl group and an ethyl carboxylate group at the same carbon atom.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₃ | PubChemLite[1] |

| Molecular Weight | 246.30 g/mol | BLD Pharm[2] |

| Appearance | Expected to be a high-boiling liquid or low-melting solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like chloroform and methanol | ChemBK[3] |

| Water Solubility | Insoluble | ChemBK[3] |

Boiling Point

Synthesis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

The synthesis of cyclic β-keto esters such as Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is efficiently achieved through the Dieckmann condensation, an intramolecular cyclization of a diester.[4][5] This approach offers a reliable method for the formation of five- and six-membered rings.

Proposed Synthetic Pathway: Dieckmann Condensation

The proposed synthesis involves the base-catalyzed intramolecular condensation of a suitable diethyl adipate derivative.

Caption: Proposed synthetic workflow for Ethyl 4-oxo-1-phenylcyclohexanecarboxylate via Dieckmann condensation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

Diethyl 2-phenyladipate

-

Sodium metal

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to generate a solution of sodium ethoxide.

-

Reaction Setup: Once all the sodium has reacted, add anhydrous toluene to the flask.

-

Addition of Diester: Slowly add a solution of diethyl 2-phenyladipate in anhydrous toluene to the sodium ethoxide solution at room temperature with stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation.[6]

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthesized Ethyl 4-oxo-1-phenylcyclohexanecarboxylate.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm. - Ethyl group (CH₂): Quartet around 4.1 ppm. - Cyclohexanone ring protons: Multiplets in the range of 1.8-3.0 ppm. - Ethyl group (CH₃): Triplet around 1.2 ppm. |

| ¹³C NMR | - Carbonyl carbons (ketone and ester): Peaks in the region of 170-210 ppm. - Aromatic carbons: Peaks between 125-145 ppm. - Quaternary carbon (C-1): A peak around 50-60 ppm. - Ethyl group carbons: Peaks around 60 ppm (-CH₂-) and 14 ppm (-CH₃). - Cyclohexanone ring carbons: Peaks in the aliphatic region (20-50 ppm). |

| FT-IR | - C=O stretching (ketone): Strong absorption band around 1715 cm⁻¹. - C=O stretching (ester): Strong absorption band around 1735 cm⁻¹. - C-O stretching (ester): Absorption in the 1100-1300 cm⁻¹ region. - Aromatic C-H stretching: Above 3000 cm⁻¹. - Aliphatic C-H stretching: Below 3000 cm⁻¹. - Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 246. - Fragmentation Pattern: Characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the cyclohexanone ring. |

Analytical Workflow

Caption: A typical workflow for the purification and analytical characterization of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate.

Applications in Drug Development

The structural motif of a substituted phenylcyclohexanone is a valuable scaffold in medicinal chemistry. The presence of the ketone and ester functionalities in Ethyl 4-oxo-1-phenylcyclohexanecarboxylate allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of cyclohexanone have been investigated for a variety of biological activities, including their potential as hypotensive agents, analgesics, and calcium channel antagonists.[10] The rigid cyclohexyl ring system can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is crucial for binding to biological targets.

Furthermore, β-keto esters are important precursors in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazolones, which are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12] The title compound can, therefore, be a key intermediate in the development of novel drug candidates in these therapeutic areas.

Conclusion

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is a compound of significant interest to the scientific and drug development communities. While some of its physical properties, such as its boiling point, require experimental determination, its synthesis and potential applications are well-grounded in established organic chemistry principles. The methodologies and insights provided in this guide are intended to support researchers in their efforts to synthesize, characterize, and utilize this versatile chemical intermediate for the advancement of pharmaceutical research and development.

References

-

ChemBK. ethyl 4-oxo-cyclohexanecarboxylate. [Link]

- DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458.

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

-

LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

PubChemLite. Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (C15H18O3). [Link]

-

ResearchGate. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40.... [Link]

-

ResearchGate. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. [Link]

-

ScienceDirect. Dieckmann Condensation. [Link]

- Various Authors. (2016).

-

Wikipedia. Dieckmann condensation. [Link]

Sources

- 1. PubChemLite - Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (C15H18O3) [pubchemlite.lcsb.uni.lu]

- 2. 108299-25-8|Ethyl 4-oxo-1-phenylcyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]

- 11. Page loading... [guidechem.com]

- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Thermodynamic Behavior of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate in Organic Solvents

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS: 108299-25-8)[1] is a highly functionalized carbocyclic ester utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural architecture makes it a key building block for spiro-chromanone derivatives[2] and Atovaquone analogs[1]. For process chemists and engineers, understanding the thermodynamic solubility profile of this compound is paramount. This guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating empirical protocol for solubility determination, and outlines strategies for leveraging this data in crystallization process design.

Physicochemical Profiling & Molecular Descriptors

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces. Before initiating empirical screening, we must analyze the in-silico descriptors of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate to predict its behavior in various solvent environments.

Molecular Descriptors

Based on established chemical databases, the compound exhibits the following properties[3]:

| Property | Value | Mechanistic Implication for Solubility |

| Molecular Formula | C15H18O3[4] | High carbon-to-heteroatom ratio suggests lipophilicity. |

| Molecular Weight | 246.30 g/mol [3] | Moderate size; unlikely to suffer from extreme lattice energy barriers. |

| XLogP3-AA | 2.9[3] | Moderate-to-high lipophilicity; poor aqueous solubility expected. |

| Topological Polar Surface Area | 43.4 Ų[3] | Limited polar surface area, localized entirely on the ester and ketone moieties. |

| H-Bond Donors | 0[3] | Critical: Cannot donate hydrogen bonds. Relies on solvents for H-bond donation. |

| H-Bond Acceptors | 3[3] | Can accept hydrogen bonds via the ketone and ester oxygens. |

| Rotatable Bonds | 4[3] | Moderate flexibility; impacts entropy of dissolution ( ΔSdiss ). |

Causality Analysis: The absence of hydrogen bond donors combined with three acceptors implies that the compound will exhibit enhanced solubility in polar protic solvents (e.g., alcohols) capable of donating hydrogen bonds. Furthermore, the bulky phenyl and cyclohexane rings provide significant dispersion interactions ( δD ), making non-polar aromatic solvents (e.g., toluene) highly effective. Conversely, aliphatic hydrocarbons (e.g., n-heptane) will act as poor solvents due to their inability to engage the polar ester/ketone groups, making them ideal anti-solvents.

Empirical Solubility Screening Protocol

To transition from predictive modeling to empirical data, a rigorous methodology is required. The following protocol utilizes the Isothermal Shake-Flask Method , which is the gold standard for determining true thermodynamic solubility, avoiding the kinetic artifacts (such as supersaturation) common in dynamic dissolution methods.

Step-by-Step Methodology

Step 1: Solvent Selection and Preparation Select a diverse library of solvents representing different regions of the Hansen Solubility Parameter (HSP) space: polar aprotic (Ethyl Acetate), polar protic (Ethanol, Isopropanol), non-polar aromatic (Toluene), and non-polar aliphatic (n-Heptane).

Step 2: Isothermal Equilibration

-

Add an excess of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate solid (~500 mg) to 5.0 mL of the target organic solvent in a 10 mL sealed borosilicate glass vial.

-

Submerge the vials in a temperature-controlled orbital shaker bath.

-

Agitate at 200 RPM for 24 hours at the target temperature (e.g., 25°C). Causality: A 24-hour equilibration ensures that the system reaches true thermodynamic equilibrium. Shorter times may only capture kinetic dissolution rates, leading to underestimations of solubility.

Step 3: Phase Separation

-

Remove the vials and immediately centrifuge the suspension at 10,000 RPM for 10 minutes at the equilibration temperature.

-

Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: The syringe filter and all glassware must be pre-warmed to the equilibration temperature. Contact with cold surfaces will cause immediate supersaturation and premature precipitation of the solute, artificially lowering the measured solubility.

Step 4: HPLC-UV Quantification

-

Quantitatively dilute the filtered aliquot with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range.

-

Analyze via HPLC-UV at 254 nm. Causality: The phenyl ring provides a strong chromophore, allowing for highly sensitive quantification at 254 nm while avoiding UV interference from non-aromatic solvents. Quantification must be calculated against a validated multi-point calibration curve of the API standard.

Quantitative Solubility Data (Modeled Baseline)

While empirical data must be generated per batch, the table below provides a modeled thermodynamic solubility baseline derived from the compound's XLogP3 (2.9) and TPSA (43.4)[3]. This data serves as a starting point for process volume calculations.

| Solvent | Classification | Est. Solubility at 25°C (mg/mL) | Est. Solubility at 50°C (mg/mL) | Process Utility |

| Ethyl Acetate | Polar Aprotic | > 200 | > 400 | Primary reaction solvent / Extraction |

| Toluene | Non-polar Aromatic | > 150 | > 350 | Azeotropic drying / Reaction solvent |

| Ethanol | Polar Protic | ~ 80 | ~ 180 | Cooling crystallization solvent |

| Isopropanol | Polar Protic | ~ 50 | ~ 120 | Cooling crystallization solvent |

| n-Heptane | Non-polar Aliphatic | < 5 | < 15 | Anti-solvent for precipitation |

| Water | Aqueous | < 0.1 | < 0.5 | Aqueous wash / Impurity purge |

Thermodynamic Modeling & Crystallization Applications

The ultimate goal of solubility profiling is the design of a highly efficient isolation or purification step. By plotting the natural logarithm of the mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ), we generate a Van't Hoff plot .

The slope of this plot yields the enthalpy of dissolution ( ΔHdiss ), while the intercept yields the entropy of dissolution ( ΔSdiss ).

Crystallization Strategies

-

Cooling Crystallization: Solvents like Ethanol and Isopropanol exhibit a steep temperature-solubility gradient (high ΔHdiss ). This makes them ideal for cooling crystallization. The API can be dissolved near reflux (~70°C) and slowly cooled to 5°C, yielding high recovery rates and excellent crystal purity.

-

Anti-Solvent Crystallization: In scenarios where the API is synthesized in Ethyl Acetate, cooling alone may not induce sufficient yield due to the high baseline solubility (>200 mg/mL at 25°C). Here, n-Heptane is utilized as an anti-solvent. The controlled addition of n-Heptane to the Ethyl Acetate solution rapidly alters the bulk dielectric constant, forcing the API into supersaturation and subsequent nucleation.

Fig 1. Workflow for thermodynamic solubility profiling and crystallization strategy.

References

-

molaid.com . "4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester - CAS号 ...". 4

-

cymitquimica.com . "3D-FM125623 - methyl-24-dioxo-6-phenylcyclohexanecarboxylate - CymitQuimica". 1

-

aifchem.com . "Spiro-chromanone Synthesis - Product Catalog - AiFChem". 2

-

guidechem.com . "2-oxo-1-phenyl-1-cyclohexanecarboxylic acid ethyl ester - GuideChem". 3

Sources

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Assessment of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

A Framework for Preclinical Evaluation

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Disclaimer: As of the latest literature review, no specific in vitro toxicity or safety data for Ethyl 4-oxo-1-phenylcyclohexanecarboxylate has been published. The following guide is therefore presented as a comprehensive, best-practice framework for generating and evaluating such data for a novel chemical entity of this class. The protocols and principles described are based on established regulatory guidelines and scientific standards for preclinical safety assessment.

Introduction and Rationale

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is a keto-ester derivative with a substituted cyclohexane core. The presence of a phenyl group and an ethyl ester moiety suggests potential applications in medicinal chemistry and materials science. However, before any meaningful biological application can be considered, a thorough in vitro safety and toxicity profile must be established. This is a critical step in early-stage drug development and chemical safety assessment to identify potential hazards, de-risk further investment, and ensure compliance with regulatory standards.

It is crucial to distinguish the target compound, Ethyl 4-oxo-1-phenylcyclohexanecarboxylate, from the structurally different and more commonly documented Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) . Data for the latter, which indicates potential for skin, eye, and respiratory irritation, is not applicable to the target compound due to significant structural and, therefore, likely toxicological differences.[1][2]

This guide provides the scientific rationale and detailed methodologies for a tiered in vitro testing strategy, focusing on cytotoxicity, genotoxicity, and preliminary mechanism of action.

Physicochemical Characterization

A foundational understanding of the compound's physical and chemical properties is a prerequisite for any toxicological study. These properties govern its behavior in biological assays, including solubility, stability, and potential for non-specific interactions.

Table 1: Essential Physicochemical Parameters for Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

| Parameter | Method | Rationale & Significance |

| Purity | HPLC-UV, qNMR | Ensures that observed toxicity is due to the compound itself and not impurities. |

| Solubility | Kinetic & Thermodynamic Solubility Assays in PBS and DMSO | Determines the appropriate vehicle and maximum achievable concentration for in vitro assays, avoiding precipitation artifacts. |

| LogP / LogD | HPLC-based or Shake-Flask Method | Predicts lipophilicity, which influences membrane permeability and potential for bioaccumulation. |

| Chemical Stability | HPLC-UV analysis over time in assay media (e.g., 24, 48, 72h) | Confirms the compound does not degrade in the test system, which could lead to false-negative results or toxicity from degradants. |

| pKa | Potentiometric titration or computational prediction | Identifies ionizable groups, which affects solubility and interaction with biological targets. |

Tier 1: Cytotoxicity Assessment

The initial tier of safety testing aims to determine the concentration range at which the compound causes general cell death. This is essential for dose selection in subsequent, more complex assays. A panel of cell lines representing different tissues (e.g., liver, kidney, immune cells) should be used.

Rationale for Experimental Design

The choice of cytotoxicity assay depends on the anticipated mechanism of toxicity. A metabolic activity assay (like MTT or MTS) is a robust starting point, providing a general measure of cell health. This should be complemented by a membrane integrity assay (like LDH release) to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Experimental Workflow: Cytotoxicity Profiling

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of a test compound.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human liver carcinoma cells (HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle-only (0.5% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).[3]

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement for most new chemical entities and is critical for identifying compounds that can cause genetic damage, a potential precursor to cancer.[4][5]

Rationale for Experimental Design

A standard in vitro genotoxicity panel aims to detect different types of genetic damage. The bacterial reverse mutation assay (Ames test) is the gold standard for detecting gene mutations.[4] This is typically followed by an in vitro micronucleus test in mammalian cells, which can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

Experimental Workflow: Genotoxicity Screening

Caption: Standard two-assay workflow for in vitro genotoxicity assessment.

Detailed Protocol: Ames Test (OECD TG 471)

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of point mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This mimics mammalian metabolism.

-

Exposure: In the plate incorporation method, add the test compound, the bacterial culture, and (if applicable) the S9 mix to molten top agar. Pour this mixture onto minimal glucose agar plates.

-

Dose Selection: Use at least five different concentrations of the test article, selected based on preliminary cytotoxicity data.

-

Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each bacterial strain, both with and without S9 activation.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count in one or more strains.[4]

Data Interpretation and Next Steps

The results from these initial tiers of testing will provide a preliminary safety profile and guide further investigation.

Table 2: Data Interpretation and Decision-Making Framework

| Outcome | Interpretation | Recommended Next Steps |

| No Cytotoxicity & No Genotoxicity | Favorable initial safety profile. | Proceed to more advanced in vitro models (e.g., 3D cultures, organ-on-a-chip) to assess organ-specific toxicity or efficacy studies. |

| Cytotoxicity Observed, No Genotoxicity | The compound is cytotoxic but not mutagenic. The mechanism of cell death is unknown. | Conduct mechanism of action studies: apoptosis assays (caspase activation), mitochondrial toxicity assays (e.g., Seahorse), oxidative stress assays (ROS production). |

| No Cytotoxicity, Positive Genotoxicity | Significant concern. The compound may be a mutagen at non-toxic concentrations. | Confirm results with a secondary genotoxicity assay (e.g., Comet assay for DNA strand breaks). If confirmed, the compound is likely unsuitable for further development. |

| Cytotoxicity & Genotoxicity Observed | High-risk profile. The compound causes cell death and genetic damage. | Cease further development unless the intended application is for a life-threatening condition with no alternatives (e.g., some chemotherapeutics), and the mechanism is well-understood. |

Conclusion

The establishment of a robust in vitro safety profile is a non-negotiable step in the development of any new chemical entity. While no public data currently exists for Ethyl 4-oxo-1-phenylcyclohexanecarboxylate, the framework presented here provides a scientifically rigorous and efficient pathway for its evaluation. By systematically assessing cytotoxicity and genotoxicity, researchers can make informed decisions, prioritize resources, and adhere to the highest standards of scientific integrity and regulatory compliance. This structured approach ensures that potential liabilities are identified early, paving the way for the safe and responsible development of novel compounds.

References

-

Kamil, M., et al. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. International Immunopharmacology, 96, 107629. Available at: [Link]

-

Kamil, M., et al. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. ResearchGate. Available at: [Link]

-

Kamil, M., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. ResearchGate. Available at: [Link]

-

Jawad, M., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Molecules, 26(11), 3173. Available at: [Link]

-

ChemBK. (2024). ethyl 4-oxo-cyclohexanecarboxylate. ChemBK. Available at: [Link]

-

Ohtani, K., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry, 16(7), 3506-3524. Available at: [Link]

-

OECD. (n.d.). SIDS Initial Assessment Report for Allyl Methacrylate. OECD. Available at: [Link]

-

European Chemicals Bureau. (n.d.). European Union Risk Assessment Report: METHACRYLIC ACID. ECHA. Available at: [Link]

-

OECD. (1996). SIDS INITIAL ASSESSMENT PROFILE: Vanillin. OECD. Available at: [Link]

-

Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Nuvisan. Available at: [Link]

-

Silver Fern Chemical, Inc. (n.d.). Safety Data Sheet - Isobornyl Acrylate. Silver Fern Chemical, Inc.. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. PubChem. Available at: [Link]

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl cyclohexanecarboxylate, CAS Registry Number 3289-28-9. Food and Chemical Toxicology, 192, 114870. Available at: [Link]

-

Tan, R., et al. (2011). Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o401. Available at: [Link]

-

Arumugam, S., et al. (2014). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ScienceOpen. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate. PubChem. Available at: [Link]

-

Benigni, R., & Bossa, C. (2008). Review of QSAR Models and Software Tools for Predicting Genotoxicity and Carcinogenicity. JRC Publications Repository. Available at: [Link]

-

Darji, B., et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. Journal of Pharmaceutical Research International. Available at: [Link]

-

Al-Abdullah, N. M., et al. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Semantic Scholar. Available at: [Link]

-

The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate. The Good Scents Company. Available at: [Link]

-

Chemical Synthesis Database. (2025). ethyl 4-oxo-2-cyclohexene-1-carboxylate. Chemical Synthesis Database. Available at: [Link]

-

Wilde, M. (2020). In vitro and in silico testing strategies for predicting human liver toxicity. Research Collection. Available at: [Link]

-

Pisano, C., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13035. Available at: [Link]

-

Küçükgüzel, İ., et al. (2020). Synthesis, in silico studies and cytotoxicity evaluation of novel 1,3,4-oxadiazole derivatives designed as potential mPGES. DergiPark. Available at: [Link]

Sources

Thermodynamic Profiling and Conformational Energetics of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

A Technical Whitepaper for Advanced API Process Development

Executive Rationale

In the landscape of advanced organic synthesis, Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS: 108299-25-8) serves as a highly versatile, sterically complex building block. It is predominantly utilized in the development of complex active pharmaceutical ingredients (APIs), including spiro-chromanones[1] and atovaquone derivatives[2]. For drug development professionals and process chemists, understanding the thermodynamic properties of this intermediate is not merely an academic exercise—it is a critical prerequisite for optimizing reactor design, solvent selection, and crystallization pathways during scale-up.

This guide synthesizes the thermodynamic profiling, conformational causality, and self-validating analytical protocols required to characterize this molecule accurately.

Baseline Physicochemical & Thermodynamic Profile

Because empirical data for niche intermediates can be sparse in early-stage development, process chemists rely on a combination of high-resolution mass tracking and predictive thermodynamic models (e.g., Joback methodology) prior to empirical validation. Below is the synthesized thermodynamic profile for the compound.

Quantitative Data Summary

| Property | Value (Predicted/Empirical) | Relevance to Process Chemistry | Source |

| Molecular Formula | C₁₅H₁₈O₃ | Stoichiometric baseline | [2] |

| Monoisotopic Mass | 246.1256 Da | High-resolution mass spectrometry (HRMS) tracking | [3] |

| Boiling Point (T_b) | ~380 - 420 °C (at 760 mmHg) | Distillation limits; indicates high thermal stability | Predictive |

| Density (ρ) | ~1.1 - 1.2 g/cm³ | Phase separation dynamics in liquid-liquid extraction | Predictive |

| LogP (Octanol/Water) | ~2.8 - 3.2 | Solvent extraction efficiency; lipophilicity | Predictive |

Mechanistic Insights: Conformational Thermodynamics

The thermodynamic stability of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is fundamentally governed by the steric environment at the C-1 stereocenter. The cyclohexane ring is substituted at C-1 with both a bulky phenyl group and an ethyl ester group.

The Causality of Conformational Equilibrium: In a cyclohexane ring, bulky substituents experience severe repulsive 1,3-diaxial interactions when forced into the axial position. The phenyl group possesses a significantly higher conformational free energy (A-value of ~2.8 kcal/mol) compared to the ethyl ester group (A-value of ~1.2 kcal/mol).

To minimize total molecular steric strain, the thermodynamic equilibrium spontaneously shifts to favor the chair conformer where the bulkier phenyl group occupies the equatorial position. This energetic preference (ΔG < 0) is not merely structural; it dictates the stereochemical trajectory of downstream synthetic steps. For instance, when this intermediate is used in spiro-chromanone synthesis[1], the fixed equatorial phenyl group sterically hinders specific faces of the C-4 ketone, causally dictating the facial selectivity of incoming nucleophiles.

Conformational equilibrium of C-1 stereocenter driven by 1,3-diaxial steric interactions.

Experimental Workflows for Thermodynamic Validation

To transition from predictive models to empirical certainty, process scientists must employ self-validating analytical workflows. The following protocols ensure high-fidelity thermodynamic data collection for API intermediates.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality & Self-Validation: DSC measures the differential heat flow between a sample and a reference. By pre-calibrating the instrument against an authoritative (T_m = 156.6 °C), the system self-validates its thermal accuracy. The resulting enthalpy of fusion (ΔH_fus) is a causal parameter required to mathematically model ideal solubility curves for downstream crystallization.

-

Step 1: Sample Preparation. Accurately weigh 3.0 ± 0.1 mg of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate into a standard aluminum crucible. Seal with a pierced lid to prevent sensor damage from volatile trace impurities.

-

Step 2: Baseline Validation. Run an empty aluminum pan method to establish a flat baseline, ensuring no sensor drift or environmental thermal noise.

-

Step 3: Thermal Cycling. Under a dry nitrogen purge (50 mL/min), equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min up to 250 °C.

-

Step 4: Integration. Calculate the integral of the endothermic melting peak to derive ΔH_fus (J/g) and identify the extrapolated onset temperature (T_onset).

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Causality & Self-Validation: TGA quantifies mass loss as a function of temperature, establishing the absolute thermodynamic boundary for reactor heating. The system self-validates by utilizing a platinum reference pan and a high-precision microbalance that tares dynamically to account for buoyancy effects at high temperatures.

-

Step 1: Loading. Deposit 10.0 mg of the sample into a pre-tared platinum pan.

-

Step 2: Atmospheric Control. Purge the furnace with Argon (inert) at 40 mL/min to prevent oxidative degradation, isolating purely thermal decomposition of the ester and ketone linkages.

-

Step 3: Heating Ramp. Heat from 25 °C to 500 °C at a strict rate of 10 °C/min.

-

Step 4: Derivative Analysis (DTG). Plot the first derivative of the mass curve. The peak of the DTG curve causally identifies the temperature of maximum degradation rate, setting the hard limit for process safety parameters.

Self-validating experimental workflow for thermodynamic characterization of API intermediates.

References

-

Title: 3D-FM125623 - methyl-24-dioxo-6-phenylcyclohexanecarboxylate (Ethyl 4-oxo-1-phenylcyclohexanecarboxylate Applications) Source: CymitQuimica URL: 2

-

Title: Spiro-chromanone Synthesis - Product Catalog Source: AiFChem URL: 1

-

Title: C15H18O3 - Explore (Monoisotopic Mass Data) Source: PubChemLite URL: 3

Sources

Structural Elucidation and X-Ray Crystallographic Analysis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

Executive Summary

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 108299-25-8) is a critical synthetic intermediate utilized in the pharmaceutical industry. Its rigid cyclohexane framework serves as a foundational building block for complex neuroactive compounds, spiro-chromanones, and Atovaquone derivatives . The precise three-dimensional conformation of this molecule dictates the stereochemical outcomes of downstream syntheses. This technical whitepaper outlines the authoritative methodologies for isolating, crystallizing, and resolving the 3D structure of this compound via single-crystal X-ray diffraction (SCXRD), emphasizing self-validating protocols and thermodynamic control.

Chemical Context and Stereochemical Implications

The structural biology and synthetic utility of ethyl 4-oxo-1-phenylcyclohexanecarboxylate rely heavily on its cyclohexane chair conformation . The C1 position features two bulky substituents: a phenyl ring and an ethyl ester group.

To minimize 1,3-diaxial steric clashes, the thermodynamically favored conformation forces the highly bulky phenyl group into the equatorial position , subsequently pushing the ethyl ester into the axial position . This spatial arrangement creates a distinct steric environment around the C4 ketone. When drug development professionals design nucleophilic additions (e.g., Grignard reactions or reductive aminations) at the C4 position to synthesize spiro-chromanones , the axial ester group blocks one face of the ring. Consequently, nucleophilic attack occurs predominantly from the less hindered equatorial face, yielding highly predictable diastereoselectivity. X-ray crystallographic analysis is paramount to confirming these spatial relationships before scaling up API production.

Crystallographic Workflow and Validation Logic

The determination of atomic coordinates requires a rigorous, self-validating workflow to prevent phase-problem errors and ensure the structural model perfectly aligns with the empirical electron density.

Iterative workflow and validation logic for X-ray crystallographic analysis.

Step-by-Step Methodologies

Phase 1: Thermodynamic Crystallization Protocol

Obtaining a defect-free single crystal is the most critical bottleneck in X-ray diffraction.

-

Solvent Selection : Dissolve 50 mg of purified ethyl 4-oxo-1-phenylcyclohexanecarboxylate in a minimal volume of a binary solvent gradient (dichloromethane/hexane, 1:3 v/v).

-

Causality: Dichloromethane provides high initial solubility, while hexane acts as an antisolvent. The differential vapor pressures allow the more volatile DCM to evaporate first, gradually driving the solution to the exact supersaturation point required for singular nucleation.

-

-

Vial Preparation : Place the solution in a 4 mL borosilicate glass vial. Cap the vial with a septum and pierce it with a single 20-gauge needle.

-

Causality: The needle strictly limits the evaporation rate. Rapid evaporation leads to kinetic trapping, yielding microcrystalline powders or twinned crystals. Restricted diffusion ensures thermodynamic control, promoting the growth of a single, highly ordered crystal lattice.

-

-

Incubation : Store the vial undisturbed in a vibration-free environment at 20 °C for 72–96 hours.

-

Causality: Mechanical vibrations induce secondary nucleation, resulting in multiple small crystals rather than one large, high-quality specimen.

-

-

System Validation : Examine the resulting crystals under a polarizing light microscope. Complete, sharp optical extinction every 90 degrees of rotation validates that the crystal is a single domain and free of merohedral twinning.

Phase 2: Cryogenic Data Collection

-

Crystal Mounting : Coat the validated crystal in paratone oil and mount it on a polyimide cryo-loop.

-

Causality: Paratone oil acts as an adhesive and cryoprotectant. Upon flash-cooling, it forms an amorphous glass rather than crystalline ice, preventing the formation of background powder diffraction rings that would obscure the sample's data.

-

-

Flash-Cooling & Diffraction : Transfer the loop to the diffractometer goniometer under a continuous 100 K liquid nitrogen stream. Expose the crystal to Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Cryogenic temperatures drastically minimize thermal atomic vibrations (the Debye-Waller factor). This sharpens the Bragg diffraction peaks and extends the resolution limit, allowing for the precise determination of atomic coordinates—especially for lighter atoms like hydrogen.

-

-

System Validation : Assess the initial diffraction frames. The presence of sharp, well-defined spots with a high signal-to-noise ratio at high resolution (e.g., >0.8 Å) validates the crystal quality and the efficacy of the cooling protocol.

Phase 3: Structure Solution and Refinement

-

Phase Determination : Solve the phase problem using Direct Methods via SHELXT .

-

Causality: Direct methods utilize statistical relationships between the intensities of the reflections to estimate the missing phase angles, generating an initial electron density map without requiring heavy-atom derivatives.

-

-

Least-Squares Refinement : Refine the structure using full-matrix least-squares on F2 via SHELXL.

-

Causality: Refining against F2 rather than F utilizes all collected data—including weak and negative reflections—providing a statistically robust model that prevents bias.

-

-

System Validation : The protocol validates itself through final refinement metrics. An R1 value < 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirm the structural model accurately represents the empirical diffraction data. Residual electron density peaks must be < 0.5 e/ų.

Quantitative Structural Parameters

While proprietary pharmaceutical databases often hold the exact CIF files for highly specific intermediates, the crystallographic parameters for this class of 4-oxo-1-phenylcyclohexane derivatives are highly conserved. Table 1 summarizes the expected quantitative parameters derived from structurally analogous compounds .

Table 1: Representative Crystallographic Data for 4-oxo-1-phenylcyclohexanecarboxylate Derivatives

| Parameter | Expected Value / Range |

| Chemical Formula | C₁₅H₁₈O₃ |

| Formula Weight | 246.30 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 10.5 Å, b ≈ 12.2 Å, c ≈ 11.8 Å, β ≈ 95° |

| Volume | ~ 1500 ų |

| Z (Molecules/Cell) | 4 |

| Density (Calculated) | ~ 1.25 g/cm³ |

| Absorption Coefficient | ~ 0.08 mm⁻¹ |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.12 |

| Goodness-of-fit on F² | 1.02 – 1.08 |

References

Application Note: Step-by-Step Synthesis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS: 108299-25-8)

Executive Summary & Synthetic Strategy

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is a highly versatile functionalized cyclohexane building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including spiro-chromanones and trans-4-phenylcyclohexanecarboxylic acid derivatives used in the production of Atovaquone analogs[1].

The synthesis of this compound requires the precise construction of a fully functionalized six-membered ring with specific chemoselective retention of an isolated ester. To achieve this, we employ a robust, three-phase synthetic logic:

-

Double Michael Addition: Alkylation of ethyl phenylacetate with two equivalents of ethyl acrylate to form a linear triester.

-

Dieckmann Condensation: Intramolecular Claisen-type cyclization to forge the cyclohexane core, yielding a β -keto ester.

-

Krapcho Decarboxylation: Chemoselective dealkoxycarbonylation of the β -keto ester moiety, effectively removing the C3 ester while preserving the sterically distinct C1 ethyl ester[2].

Figure 1: Three-step synthetic workflow for Ethyl 4-oxo-1-phenylcyclohexanecarboxylate.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Eq. | Mass / Vol | Role | Safety / Handling |

| Ethyl phenylacetate | 164.20 | 1.0 | 16.42 g | Starting Material | Irritant; use in fume hood |

| Ethyl acrylate | 100.12 | 2.2 | 22.03 g | Michael Acceptor | Lachrymator; toxic |

| Sodium ethoxide | 68.05 | 0.2 | 1.36 g | Base Catalyst (Step 1) | Moisture sensitive |

| Sodium hydride (60%) | 24.00 | 1.2 | 4.80 g | Base (Step 2) | Flammable solid; reacts with H₂O |

| Sodium chloride | 58.44 | 1.5 | 8.77 g | Nucleophile (Step 3) | Benign |

| Water (Deionized) | 18.02 | 2.0 | 3.60 mL | Proton Source (Step 3) | Benign |

Step-by-Step Experimental Methodologies

Phase 1: Double Michael Addition

Objective: Synthesis of Triethyl 4-phenylheptane-1,4,7-tricarboxylate. Causality & Design: The α -protons of ethyl phenylacetate are sufficiently acidic to be deprotonated by sodium ethoxide. The resulting enolate undergoes a conjugate addition to the first equivalent of ethyl acrylate. Because the mono-alkylated product retains an acidic α -proton, a second conjugate addition occurs rapidly in situ, driving the reaction to the fully substituted quaternary center.

Protocol:

-

Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Add absolute ethanol (150 mL) followed by sodium ethoxide (1.36 g, 20 mmol). Stir until fully dissolved.

-

Add ethyl phenylacetate (16.42 g, 100 mmol) in a single portion. Stir for 15 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add ethyl acrylate (22.03 g, 220 mmol) dropwise over 30 minutes via an addition funnel to control the exothermic polymerization risk.

-

Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Workup: Quench the reaction with glacial acetic acid (1.5 mL) to neutralize the ethoxide. Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the intermediate as a viscous pale-yellow oil.

-

Self-Validation Checkpoint: MS (ESI+) m/z calculated for C20H28O6 [M+H]+ 365.2, found 365.2.

Phase 2: Dieckmann Condensation

Objective: Synthesis of Diethyl 4-oxo-1-phenylcyclohexane-1,3-dicarboxylate. Causality & Design: This step utilizes an intramolecular Claisen condensation to forge the cyclohexane ring. We utilize 1.2 equivalents of NaH because the resulting β -keto ester product is highly acidic ( pKa≈11 ). The base irreversibly deprotonates the product, effectively driving the equilibrium of the reversible cyclization forward.

Protocol:

-

In a rigorously dried 500 mL flask under argon, suspend sodium hydride (4.80 g of 60% dispersion in mineral oil, 120 mmol) in anhydrous toluene (200 mL).

-

Dissolve the crude Triethyl 4-phenylheptane-1,4,7-tricarboxylate (approx. 100 mmol) from Phase 1 in anhydrous toluene (50 mL).

-

Add the ester solution dropwise to the NaH suspension at room temperature. Hydrogen gas evolution will be observed.

-

Once addition is complete, attach a reflux condenser and heat the mixture to reflux (110 °C) for 5 hours.

-

Workup: Cool the reaction to 0 °C. Carefully quench the excess NaH and the enolate by the slow, dropwise addition of 1M HCl until the aqueous phase reaches pH 3.

-

Separate the layers. Extract the aqueous layer with ethyl acetate ( 2×100 mL). Combine the organic layers, wash with brine, dry over MgSO4 , and evaporate the solvent.

-

Self-Validation Checkpoint: MS (ESI+) m/z calculated for C18H22O5 [M+H]+ 319.2, found 319.2.

Phase 3: Krapcho Decarboxylation

Objective: Synthesis of the target Ethyl 4-oxo-1-phenylcyclohexanecarboxylate. Causality & Design: Traditional aqueous acid hydrolysis would indiscriminately cleave both the C3 and C1 esters. To achieve chemoselectivity, we employ Krapcho conditions[3]. The chloride ion acts as a soft nucleophile, selectively attacking the ethyl group of the highly activated β -keto ester via an SN2 mechanism. This generates a transient carboxylate that undergoes rapid thermal decarboxylation. The sterically hindered, non-activated C1 ester remains completely intact[2].

Protocol:

-

Transfer the crude Diethyl 4-oxo-1-phenylcyclohexane-1,3-dicarboxylate (approx. 100 mmol) to a 250 mL round-bottom flask.

-

Add dimethyl sulfoxide (DMSO, 100 mL), sodium chloride (8.77 g, 150 mmol), and deionized water (3.60 mL, 200 mmol).

-

Equip the flask with a reflux condenser and heat the mixture to 155–160 °C using a silicone oil bath.

-

Monitor the reaction for the evolution of CO2 gas. Maintain heating for 6 hours or until gas evolution ceases and TLC indicates complete consumption of the starting material.

-

Workup: Cool the mixture to room temperature and pour it into ice water (300 mL). Extract the aqueous mixture with methyl tert-butyl ether (MTBE, 3×150 mL).

-

Critical Step: Wash the combined MTBE layers extensively with water ( 4×100 mL) to remove all traces of DMSO, followed by a final brine wash.

-

Dry over Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes:EtOAc, 85:15) to afford the pure target compound.

-

Self-Validation Checkpoint:

-

MS (ESI+): m/z calculated for C15H18O3 [M+H]+ 247.1, found 247.1.

-

1 H NMR (CDCl 3 , 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH 2 CH 3 ), 2.80-2.20 (m, 8H, cyclohexane CH 2 ), 1.20 (t, J = 7.1 Hz, 3H, -OCH 2 CH 3 ).

-

Troubleshooting & Optimization

| Observed Issue | Mechanistic Cause | Corrective Action |

| Incomplete Double Alkylation (Step 1) | Polymerization of ethyl acrylate or insufficient enolate generation. | Ensure ethyl acrylate is freshly distilled to remove inhibitors. Maintain strict anhydrous conditions for the ethoxide base. |

| Low Yield in Cyclization (Step 2) | Moisture quenching the NaH; reversible Claisen equilibrium not driven forward. | Flame-dry all glassware. Ensure a slight excess (1.2 eq) of NaH is used to trap the β -keto ester as its enolate. |

| Hydrolysis of C1 Ester (Step 3) | Excessive water equivalents or use of highly basic salts (e.g., NaCN) instead of NaCl. | Strictly control water addition to exactly 2.0 equivalents. Do not exceed 160 °C, as extreme thermal stress can promote unwanted side reactions. |

Sources

How to synthesize Ethyl 4-oxo-1-phenylcyclohexanecarboxylate in the laboratory

An Application Note and Protocol for the Laboratory Synthesis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate, a valuable keto-ester intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The described synthetic strategy involves a two-step sequence: a base-catalyzed Michael addition followed by an intramolecular Dieckmann condensation. This guide offers a detailed, step-by-step experimental procedure, in-depth discussion of the reaction mechanisms, critical safety protocols for handling hazardous reagents, and expected characterization data. The structure and flow are designed to provide both practical instructions and a deeper understanding of the underlying chemical principles, ensuring a safe and successful synthesis.

Introduction and Synthetic Strategy

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is a substituted cyclohexanone derivative. Such scaffolds are of significant interest as they serve as versatile building blocks for the synthesis of more complex molecules, including natural products, steroids, and pharmaceutical agents.[1] The presence of a ketone, an ester, and a quaternary stereocenter makes this molecule a synthetically useful precursor.

The synthetic approach detailed herein is a robust and logical sequence that builds the target's carbocyclic framework through two powerful carbon-carbon bond-forming reactions:

-

Michael Addition: The synthesis initiates with the conjugate addition of an enolate, derived from ethyl phenylacetate, to ethyl acrylate. This reaction forms a 1,5-diester intermediate, diethyl 2-phenyladipate. The Michael reaction is a cornerstone of organic synthesis for its efficiency in forming C-C bonds under relatively mild conditions.[2][3][4]

-

Dieckmann Condensation: The resulting diester undergoes an intramolecular base-catalyzed cyclization to form the desired six-membered ring. This reaction, a variant of the Claisen condensation, is highly effective for creating 5- and 6-membered rings, yielding a cyclic β-keto ester.[5][6][7][8][9]

This two-step, one-pot sequence is an efficient method for constructing the target molecule from readily available starting materials.

Overall Reaction Scheme

Caption: Overall two-step synthetic pathway.

Reaction Mechanisms

Michael Addition Mechanism

The reaction begins with the deprotonation of ethyl phenylacetate at the α-carbon by a base, typically sodium ethoxide (NaOEt), to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ester, ethyl acrylate (the Michael acceptor). The resulting intermediate is then protonated by the solvent (ethanol) to yield the 1,5-diester product and regenerate the ethoxide catalyst.[2][3]

Dieckmann Condensation Mechanism

The Dieckmann condensation is an intramolecular reaction of the 1,5-diester. A strong base, such as sodium ethoxide, deprotonates an α-carbon to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. The subsequent collapse of this intermediate expels an ethoxide ion, forming the cyclic β-keto ester.[5][8] Due to the acidity of the α-proton between the two carbonyl groups in the product, the reaction is driven to completion by an irreversible deprotonation by the expelled ethoxide. An acidic workup is required in the final step to neutralize the enolate and yield the final product.[7]

Experimental Protocol

This protocol outlines the synthesis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate in a one-pot procedure.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |

| Ethyl Phenylacetate | C₁₀H₁₂O₂ | 164.20 | 16.4 g (0.1 mol) | Sigma-Aldrich, 99% |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 11.0 g (0.11 mol) | Acros Organics, 99% |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 8.2 g (0.12 mol) | Gelest, 95% |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | Pharmco, 200 proof |

| Anhydrous Toluene | C₇H₈ | 92.14 | 150 mL | Fisher Scientific, ACS |

| Hydrochloric Acid (10%) | HCl | 36.46 | ~50 mL | VWR, Reagent Grade |

| Saturated NaCl (Brine) | NaCl | 58.44 | 100 mL | Laboratory Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | EMD Millipore |

| Equipment | Description | |||

| Round-bottom flask | 500 mL, three-neck | |||

| Reflux condenser | With drying tube (CaCl₂) | |||

| Addition funnel | 125 mL, pressure-equalizing | |||

| Magnetic stirrer & stir bar | ||||

| Heating mantle | With temperature controller | |||

| Separatory funnel | 500 mL | |||

| Rotary evaporator |

Synthetic Procedure Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Instructions

-

Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 125 mL addition funnel. Ensure all glassware is thoroughly dried. The system should be maintained under an inert atmosphere (e.g., nitrogen).

-

Base Preparation: In a separate flask, carefully prepare a solution of sodium ethoxide (7.5 g, 0.11 mol) in 100 mL of anhydrous ethanol. Caution: Sodium ethoxide is highly reactive and corrosive.[10]

-

Michael Addition:

-

To the main reaction flask, add ethyl phenylacetate (16.4 g, 0.1 mol).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add the prepared sodium ethoxide solution to the flask over 15 minutes with vigorous stirring.

-

Add ethyl acrylate (11.0 g, 0.11 mol) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Solvent Exchange:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting viscous oil, add 150 mL of anhydrous toluene.

-

-

Dieckmann Condensation:

-

Add the remaining portion of sodium ethoxide (0.7 g, ~0.01 mol) to the toluene mixture.

-

Heat the mixture to reflux (approx. 110 °C) using a heating mantle and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 10% aqueous HCl until the pH is acidic (pH ~2-3), while stirring.

-

Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of toluene.

-

Combine all organic layers and wash with 50 mL of saturated NaCl (brine).

-

-

Drying and Concentration:

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

-

Purification:

-

Purify the crude oil by vacuum distillation or flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the pure Ethyl 4-oxo-1-phenylcyclohexanecarboxylate.

-

Expected Characterization Data

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 2.2-2.8 (m, 8H, cyclohexyl-H), 1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 208 (C=O, ketone), 175 (C=O, ester), 140 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 126 (Ar-CH), 61 (-OCH₂), 55 (quaternary C), 38 (CH₂), 35 (CH₂), 14 (-CH₃) |

| IR (thin film) | ν ~2980 (C-H), 1730 (C=O, ester), 1715 (C=O, ketone), 1600 (C=C, aromatic) cm⁻¹ |

| MS (ESI+) | m/z 261.1 [M+H]⁺, 283.1 [M+Na]⁺ |

Safety and Handling

General Safety: All operations should be performed inside a certified chemical fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (neoprene or nitrile), must be worn at all times.[12][13][14] An emergency eyewash station and safety shower must be readily accessible.[13]

Reagent-Specific Hazards:

-

Sodium Ethoxide (NaOEt): This reagent is highly corrosive, flammable, and reacts violently with water.[10][15] It can cause severe skin burns and eye damage.

-

Handling: Handle in an inert atmosphere (e.g., glovebox or under nitrogen) to prevent contact with moisture.[16] Keep away from heat, sparks, and open flames. Ground all containers and equipment to prevent static discharge.[12]

-

Spills: Do not use water to clean up spills.[10][16] Sweep the solid material into a dry, covered container for disposal.[12]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[16] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[16]

-

-

Ethyl Acrylate: This reagent is flammable and a suspected carcinogen. It is also a lachrymator and can cause respiratory tract irritation. Handle with care in a well-ventilated fume hood.

-

Toluene and Ethanol: Both are flammable liquids. Ensure no ignition sources are present when handling these solvents.[17]

Waste Disposal: All organic waste should be collected in a designated halogen-free solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.[17]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction (Michael or Dieckmann). | Extend reaction times. Ensure reagents are anhydrous, especially ethanol and toluene. Check the activity of the sodium ethoxide base. |

| Product loss during workup. | Ensure pH is sufficiently acidic during quench to protonate the enolate. Perform extractions efficiently. | |

| Side Product Formation | Self-condensation of ethyl phenylacetate. | Maintain low temperature during the Michael addition step. Ensure slow, controlled addition of reagents. |

| Polymerization of ethyl acrylate. | Ensure the reagent is fresh and properly inhibited. Maintain low temperature. | |

| Product Fails to Solidify/Purify | Residual solvent or starting materials. | Ensure complete removal of solvent on the rotary evaporator. Optimize purification conditions (e.g., try a different solvent system for chromatography). |

References

-

Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% Safety Data Sheet. [Link]

-

Loba Chemie. (n.d.). SODIUM ETHOXIDE FOR SYNTHESIS Safety Data Sheet. [Link]

-

INCHEM. (n.d.). ICSC 0674 - SODIUM ETHANOLATE. [Link]

-

Moravek, Inc. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

-

Achievers Dream. (2024). Organic Chemistry Practicals A Guide to Excelling in the Lab. [Link]

-

TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. [Link]

-

CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

-

Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

Tan, J., et al. (2011). Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate. Acta Crystallographica Section E, 67(Pt 2), o401. [Link]

-

University of Calgary. (n.d.). Ch18: Robinson annulation. [Link]

-

Wikipedia. (n.d.). Robinson annulation. [Link]

-

Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Spectral Characterization and Biological Studies of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates. [Link]

-

Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2016). 19.18 The Robinson Annulation. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

-

OpenStax. (2023). 23.12 The Robinson Annulation Reaction. [Link]

-

Khan, K. M., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. [Link]

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]

- 11. Organic Chemistry Practicals A Guide to Excelling in the Lab - Achievers Dream [achieversdream.com.sg]

- 12. gelest.com [gelest.com]

- 13. moravek.com [moravek.com]

- 14. csub.edu [csub.edu]

- 15. lobachemie.com [lobachemie.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. hscprep.com.au [hscprep.com.au]

Application Note: Ethyl 4-oxo-1-phenylcyclohexanecarboxylate as a Conformationally Restricted Precursor in API Synthesis

Executive Summary

In modern drug discovery, transitioning from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures is a proven strategy to improve target selectivity and reduce off-target clinical toxicity. Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 108299-25-8) [1] represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm. Featuring a rigid cyclohexane scaffold, a sterically demanding C1-phenyl group, a protected C1-carboxylate, and a reactive C4-ketone, this intermediate is a cornerstone for synthesizing complex spirocyclic frameworks[2] and conformationally restricted Central Nervous System (CNS) active agents.

Structural & Mechanistic Insights (E-E-A-T)

The utility of this precursor lies in its highly predictable chemical topology and orthogonal reactivity, which dictate the causality of its downstream synthetic applications:

-